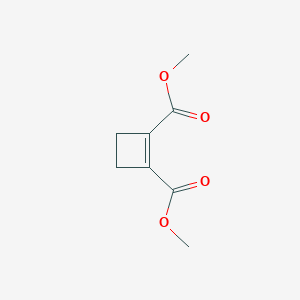![molecular formula C11H13Cl2NO B074123 4-[Bis(2-chloroethyl)amino]benzaldehyde CAS No. 1208-03-3](/img/structure/B74123.png)
4-[Bis(2-chloroethyl)amino]benzaldehyde
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]benzaldehyde is an organic compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-chloroethyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde typically involves the reaction of benzaldehyde with bis(2-chloroethyl)amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs .
Análisis De Reacciones Químicas
4-[Bis(2-chloroethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction rate and selectivity .
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzaldehyde involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death . The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
4-[Bis(2-chloroethyl)amino]benzaldehyde can be compared with other similar compounds, such as:
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: This compound has hydroxyl groups instead of chloroethyl groups, which may result in different reactivity and biological activity.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: The presence of acetyloxy groups can influence the compound’s solubility and reactivity.
4-[Bis(2-cyanoethyl)amino]benzaldehyde: The cyano groups can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUFHXLGUJLBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153010 | |
| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-03-3 | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(Bis(2-chloroethyl)amino)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH2MH9UUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of the structural features of 4-[Bis(2-chloroethyl)amino]benzaldehyde as described in the research?
A2: One study focuses on the crystal structure of this compound, revealing specific details about its conformation. [] The research highlights that the chloroethyl amino groups are twisted relative to the central amino group, and the carbonyl group lies within the plane of the benzene ring. These structural features, along with the observed C—H⋯Cl, C—H⋯O, and C—H⋯π interactions, contribute to the overall molecular packing and potential interactions with biological targets. While the study doesn't directly correlate these structural features to anticancer activity, understanding the molecule's three-dimensional arrangement provides a basis for further investigation into its interactions with biological systems.
Q2: How has this compound been utilized in drug delivery systems for cancer treatment?
A3: Researchers have successfully incorporated this compound into a novel drug delivery system. [] They synthesized an amphiphilic triblock copolymer, poly(mustard-acetal)-b-PHPMA-b-PFA, which self-assembles into nanosized micelles. These micelles effectively encapsulate the this compound (referred to as "nitrogen mustard drug" in the study) within their hydrophobic cores. The micelles are designed for targeted drug delivery to tumor cells, utilizing folic acid ligands for enhanced uptake by cells overexpressing folate receptors. Furthermore, the release of this compound from the micelles is pH-responsive, becoming activated in the mildly acidic environments characteristic of endosomes and lysosomes within cells. This approach demonstrates the potential of using this compound in sophisticated drug delivery systems for more targeted and controlled cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)





![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)





